

Application of 2-(4-Bromophenyl)acetophenone in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: **2-(4-Bromophenyl)Acetophenone**

Cat. No.: **B1282748**

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Introduction

2-(4-Bromophenyl)acetophenone is a versatile scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of a diverse range of biologically active compounds. The presence of the bromophenyl and acetophenone moieties provides reactive sites for further chemical modifications, enabling the development of novel therapeutic agents. This document provides a comprehensive overview of the applications of **2-(4-bromophenyl)acetophenone** derivatives, including their synthesis, biological activities, and mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development.

I. Anticancer Applications

Derivatives of **2-(4-bromophenyl)acetophenone** have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The primary mechanisms of action include the induction of reactive oxygen species (ROS), activation of caspase-dependent apoptosis, and inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway.

Quantitative Data Summary: Anticancer Activity

The following tables summarize the in vitro anticancer activity of various derivatives synthesized from or related to **2-(4-bromophenyl)acetophenone**.

Table 1: Cytotoxicity of Brominated Acetophenone Derivatives against Various Cancer Cell Lines

Compound ID	Cancer Cell Line	IC50 (µg/mL)	Reference
5c	MCF7 (Breast)	< 10	[1]
A549 (Lung)	11.80 ± 0.89	[1]	
Caco2 (Colorectal)	18.40 ± 4.70	[1]	
PC3 (Prostate)	< 10	[1]	

Table 2: Growth Inhibition (GI50) of Thiazol-2-ylhydrazone Derivatives

Compound ID	Cancer Cell Line	GI50 (µM)	Reference
3f	MCF-7 (Breast)	1.0 ± 0.1	[2]
3a'	MCF-7 (Breast)	1.7 ± 0.3	[2]
3b'	HCT-116 (Colorectal)	1.6 ± 0.2	[2]
3n	HCT-116 (Colorectal)	1.1 ± 0.5	[2]

Table 3: Cytotoxicity of 2-(4-Bromophenyl)quinoline-4-yl-1,3,4-oxadiazole Derivatives

Compound ID	Cancer Cell Line	IC50 (µg/mL)	Reference
8c	HepG2 (Liver)	0.14 (µM)	[3]
12d	HepG2 (Liver)	0.18 (µM)	[3]
7-17e (range)	HepG2 (Liver)	0.137–0.332	[3]
7-17e (range)	MCF-7 (Breast)	0.164–0.583	[3]

Signaling Pathways and Mechanisms of Action

1. Induction of Reactive Oxygen Species (ROS)

Certain brominated acetophenone derivatives exert their anticancer effects by increasing the intracellular levels of ROS, leading to oxidative stress and subsequent cell death.

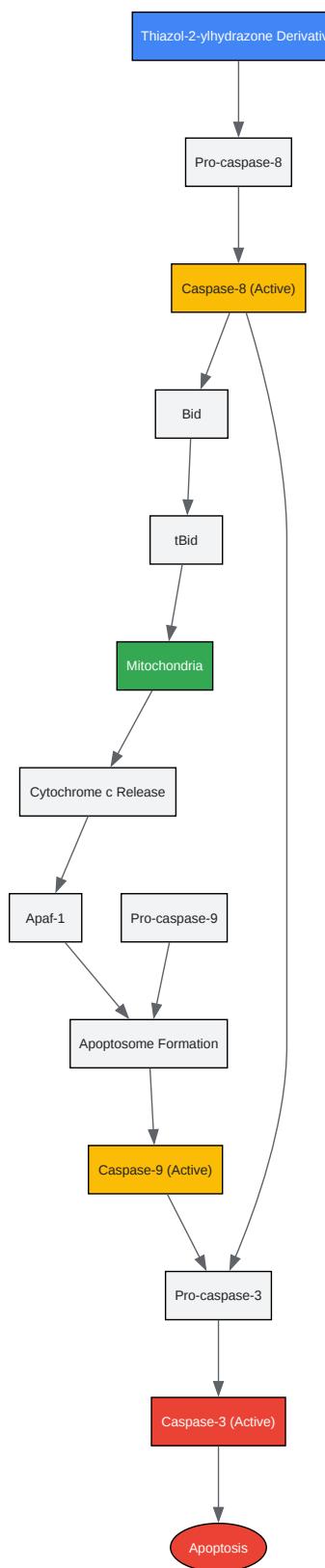


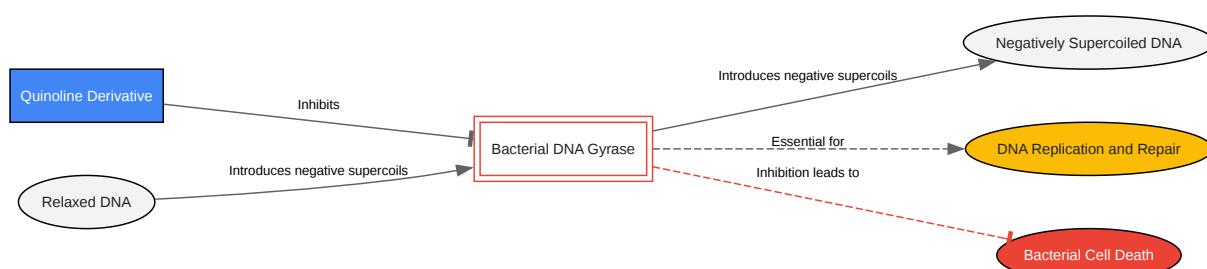
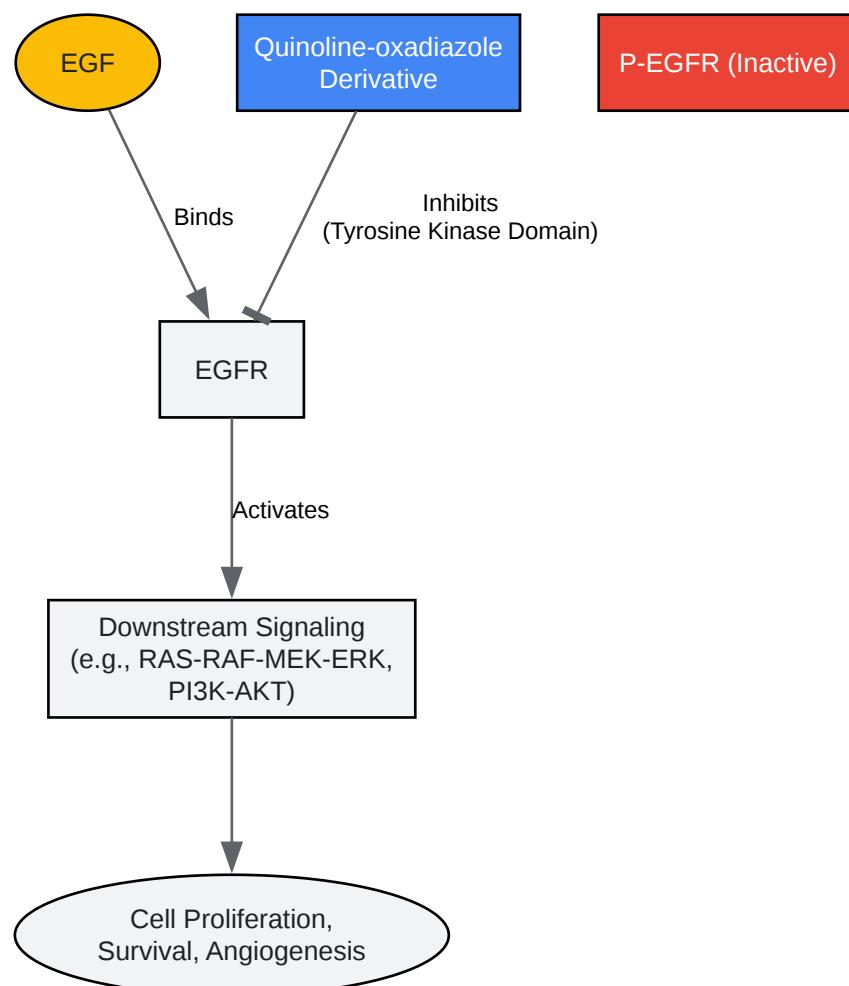
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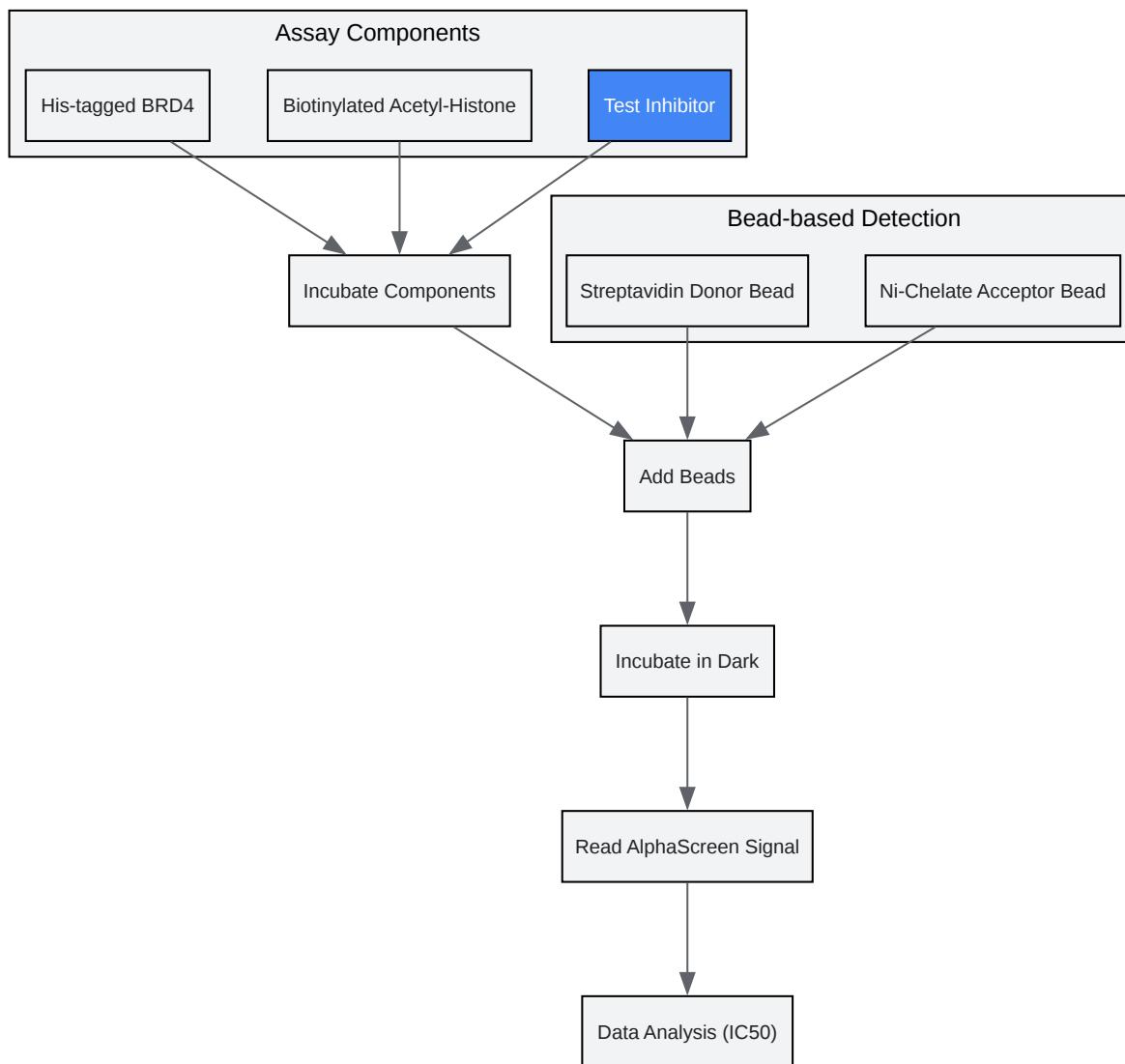
Caption: ROS-mediated anticancer mechanism.

2. Caspase-Dependent Apoptosis

Thiazol-2-ylhydrazone derivatives of **2-(4-bromophenyl)acetophenone** have been shown to induce apoptosis through a caspase-dependent pathway. This involves the activation of a cascade of cysteine-aspartic proteases (caspases) that dismantle the cell in a controlled manner.





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